1-Benzyl-5-ethyl-5-isoamyl barbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-ethyl-5-isopentylbarbituric acid is a barbiturate derivative known for its sedative and hypnotic properties. Barbiturates are a class of drugs that act as central nervous system depressants and are used for various medical purposes, including anesthesia and the treatment of certain types of epilepsy .
Preparation Methods
The synthesis of 1-Benzyl-5-ethyl-5-isopentylbarbituric acid typically involves the condensation of urea with diethyl malonate, followed by alkylation with appropriate alkyl halides. The reaction conditions often require a strong base such as sodium ethoxide in ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Benzyl-5-ethyl-5-isopentylbarbituric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Scientific Research Applications
1-Benzyl-5-ethyl-5-isopentylbarbituric acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the treatment of neurological disorders and as an anesthetic agent.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-ethyl-5-isopentylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in a sedative and hypnotic effect. Additionally, it may also interact with other neurotransmitter receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
1-Benzyl-5-ethyl-5-isopentylbarbituric acid can be compared with other barbiturates such as amobarbital and phenobarbital:
Amobarbital: Similar in structure and function, used for sedation and treatment of insomnia.
Phenobarbital: Widely used as an anticonvulsant and sedative, with a longer duration of action. The uniqueness of 1-Benzyl-5-ethyl-5-isopentylbarbituric acid lies in its specific alkyl substitutions, which may confer distinct pharmacokinetic and pharmacodynamic properties
Properties
CAS No. |
73680-98-5 |
---|---|
Molecular Formula |
C18H24N2O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-benzyl-5-ethyl-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H24N2O3/c1-4-18(11-10-13(2)3)15(21)19-17(23)20(16(18)22)12-14-8-6-5-7-9-14/h5-9,13H,4,10-12H2,1-3H3,(H,19,21,23) |
InChI Key |
JNFAJTHZJGSFSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2)CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.